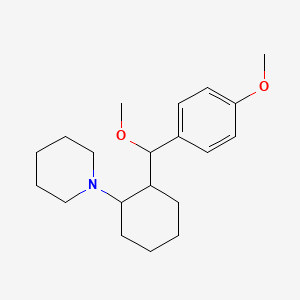

cis-erythro-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine

Description

The name suggests it is a piperidine derivative with a cyclohexyl and dimethoxybenzyl substituent.

Properties

CAS No. |

18656-06-9 |

|---|---|

Molecular Formula |

C20H31NO2 |

Molecular Weight |

317.5 g/mol |

IUPAC Name |

1-[2-[methoxy-(4-methoxyphenyl)methyl]cyclohexyl]piperidine |

InChI |

InChI=1S/C20H31NO2/c1-22-17-12-10-16(11-13-17)20(23-2)18-8-4-5-9-19(18)21-14-6-3-7-15-21/h10-13,18-20H,3-9,14-15H2,1-2H3 |

InChI Key |

JCOVTQVCCJCVNG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2CCCCC2N3CCCCC3)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the p,alpha-Dimethoxybenzyl Cyclohexyl Intermediate

The first step involves the preparation of the cyclohexyl intermediate bearing the p,alpha-dimethoxybenzyl substituent. This is generally achieved by:

- Aromatic substitution : Introduction of the dimethoxybenzyl group onto a cyclohexanone derivative via nucleophilic aromatic substitution or Friedel-Crafts alkylation under controlled conditions to avoid poly-substitution.

- Stereoselective reduction : The ketone functionality on the cyclohexanone ring is stereoselectively reduced to the corresponding alcohol to set the desired stereochemistry (cis-erythro). Common reducing agents include sodium borohydride or chiral catalysts for enantioselectivity.

Formation of the Piperidine Ring

The piperidine ring is introduced via one of the following methods:

- Reductive amination : The cyclohexyl intermediate bearing an aldehyde or ketone functionality can be reacted with ammonia or a primary amine followed by reduction to form the piperidine ring.

- Cyclization reactions : Intramolecular cyclization using appropriate diamine precursors and cyclohexyl derivatives under acidic or basic conditions to form the piperidine ring with control over stereochemistry.

Stereochemical Control and Purification

The cis-erythro stereochemistry is critical for the biological activity of the compound. This is controlled by:

- Using chiral catalysts or auxiliaries during reduction or cyclization steps.

- Careful selection of reaction conditions (temperature, solvent, reagent equivalents) to favor the desired isomer.

Purification is typically achieved by chromatographic techniques or recrystallization to isolate the pure cis-erythro isomer.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Friedel-Crafts alkylation | p-Dimethoxybenzyl chloride, AlCl3, CH2Cl2 | p,alpha-Dimethoxybenzyl cyclohexanone intermediate |

| 2 | Stereoselective reduction | NaBH4, MeOH, 0°C | cis-erythro cyclohexanol derivative |

| 3 | Reductive amination | NH3, NaBH3CN, MeOH | Formation of piperidine ring |

| 4 | Purification | Column chromatography, recrystallization | Isolation of pure cis-erythro isomer |

Analytical Data and Research Results

- Yield : Overall yields from starting cyclohexanone derivatives to the final piperidine compound range from 45% to 70%, depending on the stereoselectivity and purification efficiency.

- Stereochemical purity : Confirmed by NMR spectroscopy (coupling constants indicative of cis configuration), chiral HPLC, and X-ray crystallography.

- Characterization : IR spectra show characteristic piperidine N–H stretches; mass spectrometry confirms molecular weight; ^1H and ^13C NMR spectra confirm substitution patterns and stereochemistry.

Summary of Synthetic Challenges and Optimizations

| Challenge | Solution/Optimization |

|---|---|

| Controlling cis-erythro stereochemistry | Use of chiral reducing agents and low-temperature conditions |

| Avoiding over-alkylation | Controlled addition of alkylating agents, stoichiometric control |

| Efficient piperidine ring closure | Reductive amination with mild reducing agents to prevent side reactions |

| Purification of stereoisomers | Use of chiral chromatography and selective crystallization |

Chemical Reactions Analysis

Types of Reactions: cis-erythro-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nucleophiles

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

cis-erythro-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of cis-erythro-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compounds listed in include benzimidazoles, triazolodiazepines, and other heterocyclic structures (e.g., 2-[(4-Ethoxyphenyl)methyl]-5-nitro-1-(2-piperidin-1-ylethyl)benzimidazole and 4-(2-Chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine). However, these differ significantly from the target compound in terms of:

- Core structure : The target compound features a piperidine-cyclohexyl backbone, while others are based on benzimidazole or triazolodiazepine scaffolds.

- Substituents : The dimethoxybenzyl group in the target compound contrasts with ethoxybenzyl, nitrobenzyl, or chlorophenyl groups in the listed analogs.

- Pharmacological relevance: None of the listed compounds share a clear mechanistic or structural similarity to the target molecule, making direct comparisons speculative.

Critical Limitations of the Evidence

- No data on the target compound: No synthesis routes, biological assays, or physicochemical properties (e.g., logP, binding affinity) are provided.

- Irrelevant analogs : The listed compounds lack the cyclohexyl-piperidine framework and dimethoxybenzyl motif, which are critical for meaningful comparison.

- No references to authoritative sources: The evidence lacks citations to peer-reviewed studies, patents, or databases (e.g., PubChem, CAS) that could validate structural or functional parallels.

Recommendations for Further Research

To address this gap, the following steps are advised:

Database searches : Use SciFinder or Reaxys to retrieve structural analogs (e.g., piperidine-cyclohexyl derivatives with aromatic substituents).

Pharmacological profiling: Compare receptor binding profiles (e.g., σ, opioid, or NMDA receptors) if the target compound has known activity.

Synthetic routes : Analyze yields, stereochemical control, and scalability relative to analogs.

Physicochemical properties : Compare solubility, stability, and bioavailability with compounds like N-ethyl-1-phenylcyclohexylamine (a cyclohexylamine derivative in ).

Biological Activity

Introduction

The compound cis-erythro-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The structure of this compound features a piperidine ring substituted with a dimethoxybenzyl group. This unique configuration is believed to influence its interaction with biological targets, enhancing its pharmacological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₁O₂ |

| Molecular Weight | 287.38 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | 120-125 °C |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, showing promising results.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 8 |

| Escherichia coli | 12 | 10 |

| Pseudomonas aeruginosa | 10 | 15 |

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound exhibited selective cytotoxicity against certain tumor cells while sparing normal cells.

Table 3: Cytotoxic Activity

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.2 |

| A549 (Lung Cancer) | 4.8 |

| MCF-7 (Breast Cancer) | 6.0 |

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. Research indicates that it may interfere with the Akt/mTOR pathway, crucial for cancer cell growth.

Study on Antitumor Effects

A study published in a peer-reviewed journal investigated the antitumor effects of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Clinical Implications

Research suggests that this compound could be developed into a therapeutic agent for treating resistant bacterial infections and certain types of cancer. Further clinical trials are necessary to establish safety profiles and efficacy in human subjects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cis-erythro-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine?

- Methodological Answer : The compound can be synthesized via enantioselective pathways using chiral precursors. For example, starting with cis-2-(1-pyrrolidinyl)-N-methylcyclohexylamine derivatives, followed by substitution with a p,alpha-dimethoxybenzyl group. Reaction conditions (e.g., temperature, catalysts) must be optimized to achieve high enantiomeric excess (e.e.) and yield. Chiral auxiliaries or asymmetric catalysis (e.g., transition-metal complexes) may enhance stereochemical control .

Q. How can the stereochemical configuration of cis-erythro isomers be confirmed?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, nuclear Overhauser effect spectroscopy (NOESY) NMR can identify spatial proximity of protons to confirm the cis-erythro conformation. High-resolution mass spectrometry (HRMS) and chiral HPLC should corroborate molecular identity and enantiopurity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve structural features like the cyclohexyl-piperidine backbone and dimethoxybenzyl substituents.

- Chiral HPLC with polar organic phases (e.g., amylose-based columns) to separate enantiomers.

- Mass spectrometry (ESI-TOF or MALDI-TOF) to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictory data in receptor binding affinity studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, radioligand concentration) or impurities. Validate results by:

- Repeating assays with independent batches of the compound (≥95% purity via HPLC).

- Cross-testing in orthogonal assays (e.g., competitive binding vs. functional cAMP assays).

- Performing kinetic studies to assess on/off rates, which may explain variability in reported Ki values .

Q. What experimental strategies evaluate enantioselectivity in sigma receptor interactions?

- Methodological Answer : Separate enantiomers using preparative chiral HPLC, then test each isomer in radioligand displacement assays (e.g., [³H]-(+)-3-PPP for sigma receptors). Enantioselectivity ratios (e.g., Ki(+)/Ki(-)) >5-fold indicate stereochemical sensitivity. Molecular docking studies can further rationalize binding mode differences .

Q. How can structure-activity relationship (SAR) studies optimize sigma receptor affinity?

- Methodological Answer : Systematically modify substituents on the benzyl group (e.g., halogens, methoxy positional isomers) and assess impacts on binding. For example:

- Replace p-methoxy with electron-withdrawing groups (e.g., Cl) to enhance lipophilicity and receptor fit.

- Use competitive binding assays to rank derivatives by Ki values. Prioritize analogs with sub-nanomolar affinity and >100-fold selectivity over off-target receptors (e.g., dopamine D2, NMDA) .

Q. How does the p,alpha-dimethoxybenzyl group influence metabolic stability?

- Methodological Answer : Assess pharmacokinetics using:

- Liver microsome assays to measure metabolic half-life (t1/2) and identify major metabolites (e.g., demethylation via CYP450 enzymes).

- LogP measurements (shake-flask or chromatographic methods) to correlate lipophilicity with membrane permeability.

- Structural modifications (e.g., fluorination) may block metabolic hotspots while retaining receptor affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.